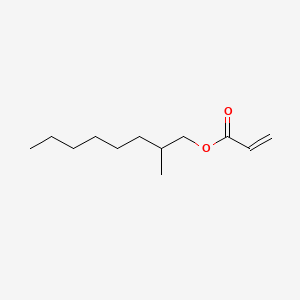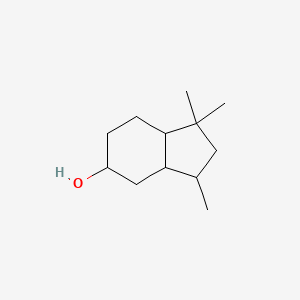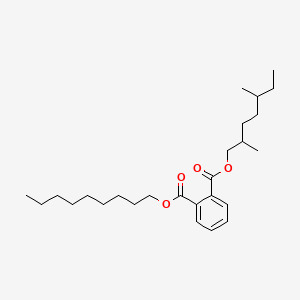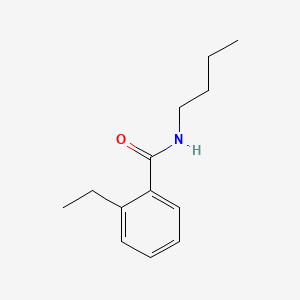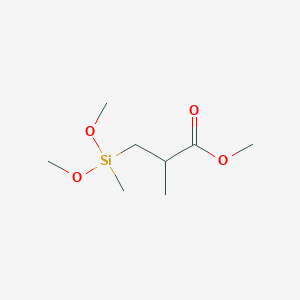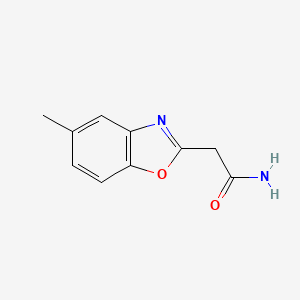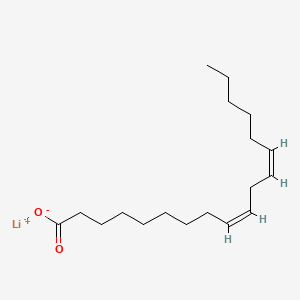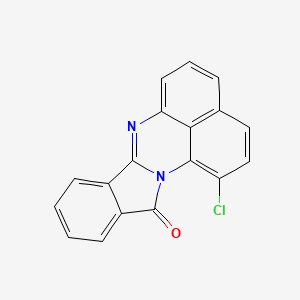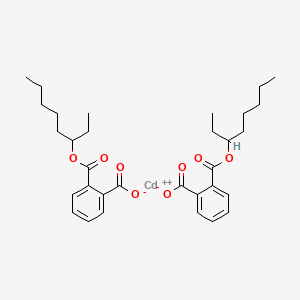
Phosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties. It is commonly used in agricultural and industrial settings due to its effectiveness as a pesticide and insecticide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester typically involves the esterification of phosphorothioic acid with diethyl alcohol and 1-naphthol. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:
Phosphorothioic acid+Diethyl alcohol+1-Naphthol→Phosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of catalysts and solvents may also be employed to enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the phosphorothioate group to a phosphate group.
Reduction: The compound can be reduced to form phosphorothioates with different substituents.
Substitution: The ester group can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphate esters, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its effects on biological systems, particularly its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is widely used as a pesticide and insecticide in agricultural practices.
Wirkmechanismus
The mechanism of action of Phosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism. This mechanism is similar to that of other organophosphorus pesticides.
Vergleich Mit ähnlichen Verbindungen
Phosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester can be compared with other similar compounds such as:
Phosphorothioic acid, O,O-diethyl O-(2,3-dihydro-3-oxo-2-phenyl-6-pyridazinyl) ester: This compound also contains a phosphorothioate group and is used as a pesticide.
Phosphorodithioic acid, O,O-diethyl ester: This compound has a similar structure but contains a dithioate group instead of a thioate group.
Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester: Another related compound with different substituents on the ester group.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and biological properties, making it particularly effective in its applications.
Eigenschaften
CAS-Nummer |
74536-89-3 |
|---|---|
Molekularformel |
C14H17O3PS |
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
diethoxy-naphthalen-1-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H17O3PS/c1-3-15-18(19,16-4-2)17-14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 |
InChI-Schlüssel |
HOTVSSOAGYGLKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)OC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


